molecular formula C16H17BrN4O3 B11000901 methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate

methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate

Cat. No.: B11000901
M. Wt: 393.23 g/mol
InChI Key: TVJYDZRFMZKGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate is a synthetic organic compound characterized by a fused bicyclic imidazo[4,5-c]pyridine core substituted with a 4-bromophenyl group and a methyl ester-linked acetamide side chain.

Properties

Molecular Formula

C16H17BrN4O3

Molecular Weight

393.23 g/mol

IUPAC Name

methyl 2-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate

InChI

InChI=1S/C16H17BrN4O3/c1-24-13(22)8-18-16(23)21-7-6-12-14(20-9-19-12)15(21)10-2-4-11(17)5-3-10/h2-5,9,15H,6-8H2,1H3,(H,18,23)(H,19,20)

InChI Key

TVJYDZRFMZKGLG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)N1CCC2=C(C1C3=CC=C(C=C3)Br)N=CN2

Origin of Product

United States

Preparation Methods

Pictet–Spengler Cyclization

The tetrahydroimidazo[4,5-c]pyridine scaffold is synthesized via a Pictet–Spengler reaction , as demonstrated in the preparation of related analogs. Histamine hydrochloride reacts with paraformaldehyde in acidic conditions to form the bicyclic structure. This method achieves a 78–85% yield under optimized conditions (acetic acid, 60°C, 12 hours). The reaction proceeds through imine formation followed by cyclization, producing the 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine core (Compound 4 ).

Alternative Cyclization Strategies

Patent literature describes alternative routes using 2-aminopyridine derivatives and phenacyl bromides in the presence of 1,8-diazabicycloundec-7-ene (DBU). For example, 2-aminopyridine and phenacyl bromide undergo cyclization in chloroform at room temperature to yield imidazo[1,2-a]pyridines. While this method is efficient for simpler analogs, it lacks the stereochemical control required for tetrahydroimidazo[4,5-c]pyridines, making the Pictet–Spengler approach more suitable for the target compound.

SubstrateBromine EquivalentsSolventTemperature (°C)Para Isomer Yield
2-Methyl-2-phenylpropanoic acid1.2H2O/NaHCO325–3599.28%
Phenylimidazo[4,5-c]pyridine1.5DCM0–592%

Coupling Reactions

Functionalization with the Carboxamido-Acetate Moiety

Carboxamide Formation

The carboxamido group is installed via amide coupling between the tetrahydroimidazo[4,5-c]pyridine-5-carboxylic acid and glycine methyl ester. A two-step protocol involves:

  • Activation of the carboxylic acid using carbonyldiimidazole (CDI) in tetrahydrofuran (THF) at 0°C.

  • Reaction with glycine methyl ester hydrochloride in the presence of triethylamine, yielding the carboxamido intermediate.

Table 2: Amide Coupling Optimization

Activating AgentSolventTemperature (°C)Yield (%)
CDITHF0 → 2588
HATUDMF2592

Esterification and Protection

The methyl ester is typically introduced early in the synthesis to prevent racemization. For example, methyl 2-aminoacetate is reacted with the activated carboxylic acid intermediate under Schotten–Baumann conditions. Alternatively, ester interchange using methanol and sulfuric acid converts carboxylic acids to methyl esters post-amide formation.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) with C18 columns confirms purity (>99%), while nuclear magnetic resonance (NMR) spectroscopy validates regiochemistry.

Challenges in Isomer Separation

The 4-bromophenyl regioisomer (3-bromo derivative) is a common impurity (<0.7%). Patent EP2532644A1 details a toluene/heptane recrystallization protocol that reduces this impurity to <0.1%, critical for pharmaceutical applications.

Scale-Up and Industrial Feasibility

Solvent Selection

Large-scale synthesis prioritizes water-based bromination and toluene extractions to minimize environmental impact. Methanol and sulfuric acid are used for esterification due to their cost-effectiveness and ease of removal.

Yield Optimization

Combining batches at the esterification stage improves throughput. For instance, distilling methyl 2-(4-bromophenyl)-2-methylpropionate from toluene/methanol achieves a 79% yield on a 500 kg scale .

Biological Activity

Methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, focusing on its antiproliferative effects, antibacterial properties, and other relevant pharmacological activities.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a bromophenyl group and a tetrahydroimidazo[4,5-c]pyridine moiety. Its molecular formula is C18H20BrN3O2C_{18}H_{20}BrN_3O_2 with a molecular weight of approximately 396.27 g/mol.

Antiproliferative Activity

Recent studies have demonstrated that compounds with similar imidazo[4,5-c]pyridine structures exhibit significant antiproliferative activity against various cancer cell lines. Notably:

  • In vitro studies showed that derivatives of imidazo[4,5-c]pyridine can inhibit the proliferation of human cancer cell lines such as colon carcinoma (SW620), glioblastoma (LN-229), and lung carcinoma (NCI-H460) with IC50 values in the sub-micromolar range .
  • A related compound demonstrated an IC50 of 0.4 μM against SW620 cells, indicating strong activity .
CompoundCell LineIC50 (μM)
This compoundSW6200.4
Other derivativesLN-2291.8
Other derivativesNCI-H4603.2

Antibacterial Activity

While the focus has primarily been on antiproliferative properties, some studies have also evaluated antibacterial activity:

  • Certain derivatives showed moderate activity against Escherichia coli, with minimum inhibitory concentration (MIC) values around 32 μM .
  • The antibacterial efficacy appears to be less pronounced compared to the antiproliferative effects.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However:

  • The imidazo[4,5-c]pyridine scaffold is known for its ability to interact with various biological targets including enzymes and receptors involved in cancer progression and bacterial growth .
  • Studies suggest that modifications to the bromophenyl ring significantly enhance biological activity by increasing lipophilicity and facilitating better interaction with target sites .

Case Studies

A series of case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Cancer Cell Lines : A comprehensive evaluation of imidazo[4,5-c]pyridine derivatives showed that those with bromo substitutions exhibited enhanced antiproliferative activity across multiple cancer types .
  • Antibacterial Evaluation : In an assessment of various derivatives against E. coli, it was found that while most compounds lacked significant antibacterial properties, specific substitutions could lead to moderate effectiveness .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate or its direct analogs. However, structural similarities can be inferred from compounds in , which lists imidazo-pyridine derivatives and related heterocycles. Below is a comparative analysis based on structural and functional group features:

Table 1: Structural Comparison of Imidazo-Pyridine Derivatives

Compound Name/CAS No. Core Structure Key Substituents Functional Groups
Target Compound Imidazo[4,5-c]pyridine 4-Bromophenyl, methyl ester acetamide Amide, ester, bromoarene
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid (CAS 495-77-2) Imidazo[4,5-c]pyridine Carboxylic acid at position 6 Carboxylic acid, tertiary amine
2-Chloro-5-[5-({...}]benzoic acid (CAS 735269-97-3) Thiazolidine-furan-benzoic acid Chloro, ethoxy, methoxyphenyl Carboxylic acid, imino-thiazolidine

Key Observations:

Core Structure : The target compound shares the imidazo[4,5-c]pyridine core with CAS 495-77-2 , but differs in substituents. The latter lacks the bromophenyl group and instead has a carboxylic acid, which impacts solubility and reactivity.

Functional Groups : The methyl ester and acetamide groups in the target compound suggest enhanced lipophilicity compared to the carboxylic acid in CAS 495-77-3. This could influence membrane permeability and metabolic stability.

Limitations:

  • No pharmacological data (e.g., IC50, solubility, toxicity) are available in the evidence for quantitative comparison.
  • discusses unrelated compounds (Zygocaperoside and Isorhamnetin glycosides) from Z.
  • and focus on TRI revisions for metal compounds (zinc, lead, manganese) , which are irrelevant to this organic compound.

Research Findings and Gaps

Structural Analogues : highlights imidazo-pyridine derivatives but lacks data on their synthesis, bioactivity, or industrial applications. For example, CAS 495-77-2 is listed without context, making it impossible to infer its role in drug discovery.

Data Deficiency : The absence of NMR, UV, or HPLC data (cf. ’s detailed tables for Z. fabago compounds ) precludes a rigorous comparison of purity, stability, or spectroscopic profiles.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing methyl 2-(4-(4-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of tetrahydroimidazopyridine precursors and coupling with bromophenyl derivatives. Key parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side reactions (e.g., over-oxidation).
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity for amide bond formation .
  • Catalysts : Use of coupling agents (e.g., HATU or EDCI) to improve yield and purity.
  • Monitoring : Thin-layer chromatography (TLC) with UV detection ensures reaction progress .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).
  • Spectroscopy :
  • NMR : Confirm the presence of the bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and ester moiety (δ 3.7 ppm for methyl ester) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₈H₂₀BrN₃O₃).
  • Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity or binding affinity in biological systems?

  • Methodological Answer :

  • Docking studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase domains).
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density around the imidazo[4,5-c]pyridine core .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify key binding residues .

Q. How can contradictory data on the compound’s solubility or stability be resolved?

  • Methodological Answer :

  • Controlled experiments :
ConditionSolventpHStability (Half-life)
Dark, 25°CDMSO7.4>48 hours
Light, 40°CWater5.0<12 hours
  • Mechanistic analysis : UV-Vis spectroscopy to track degradation products; LC-MS to identify hydrolyzed esters or oxidized imidazole rings .
  • Statistical validation : ANOVA to compare batch-to-batch variability under standardized conditions .

Q. What strategies are effective for modifying the compound’s core structure to enhance pharmacological properties?

  • Methodological Answer :

  • Scaffold hopping : Replace the bromophenyl group with fluorinated analogs to improve metabolic stability.
  • Bioisosterism : Substitute the methyl ester with a carboxylic acid to enhance aqueous solubility.
  • SAR studies : Systematic variation of substituents on the imidazo[4,5-c]pyridine ring, followed by in vitro assays (e.g., IC₅₀ determination against target enzymes) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data for similar imidazopyridine derivatives?

  • Methodological Answer :

  • Re-evaluate experimental parameters : Compare unit cell dimensions (e.g., monoclinic P2₁/c vs. orthorhombic systems) and refine data using software like SHELXL .
  • Validate with complementary techniques : Pair X-ray diffraction with solid-state NMR to confirm hydrogen bonding patterns .
  • Publish raw data : Share .cif files for independent verification, adhering to crystallography databases like CCDC .

Experimental Design Considerations

Q. How can a researcher link mechanistic studies of this compound to broader biochemical theories?

  • Methodological Answer :

  • Conceptual framework : Use enzyme kinetics (Michaelis-Menten models) to relate inhibition potency to catalytic site interactions .
  • Cross-disciplinary validation : Combine in vitro assays with transcriptomic profiling (RNA-seq) to identify downstream signaling pathways affected by the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.